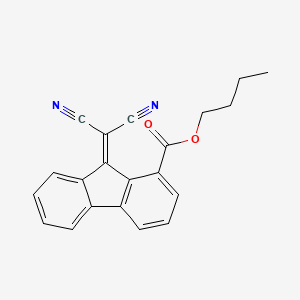![molecular formula C14H20O3Te B14252337 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane CAS No. 270914-40-4](/img/structure/B14252337.png)
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is an organotellurium compound characterized by the presence of a tellurium atom bonded to an ethoxyphenyl group and a dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane typically involves the reaction of 4-ethoxyphenyltellurium trichloride with ethylene glycol in the presence of a base. The reaction proceeds through the formation of an intermediate tellurium compound, which then undergoes cyclization to form the dioxane ring. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often require a catalyst or elevated temperatures.
Major Products
Oxidation: Formation of tellurium oxides or tellurium-containing heterocycles.
Reduction: Formation of lower oxidation state tellurium compounds.
Substitution: Formation of new organotellurium compounds with different functional groups.
Applications De Recherche Scientifique
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of 2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane involves its interaction with biological molecules through the tellurium atom. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. Additionally, the compound can generate reactive oxygen species, which contribute to its antimicrobial and anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethoxy-4-[(4-ethoxyphenyl)tellurinyl]benzene
- 1-Ethoxy-4-[(4-ethoxyphenyl)(diiodo)-lambda(4)-tellanyl]benzene
Uniqueness
2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane is unique due to the presence of both a tellurium atom and a dioxane ring in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
270914-40-4 |
|---|---|
Formule moléculaire |
C14H20O3Te |
Poids moléculaire |
363.9 g/mol |
Nom IUPAC |
2-[2-(4-ethoxyphenyl)tellanylethyl]-1,3-dioxane |
InChI |
InChI=1S/C14H20O3Te/c1-2-15-12-4-6-13(7-5-12)18-11-8-14-16-9-3-10-17-14/h4-7,14H,2-3,8-11H2,1H3 |
Clé InChI |
QOOPMDKWDDUMKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)[Te]CCC2OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R)-hexan-2-yl]isoindole-1,3-dione](/img/structure/B14252261.png)
![4-[(E)-{[4-(Hexadecyloxy)phenyl]imino}methyl]phenyl cyanate](/img/structure/B14252270.png)
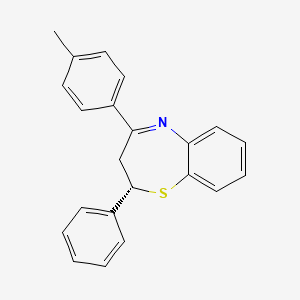
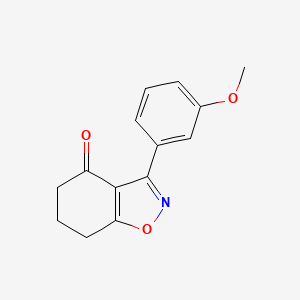

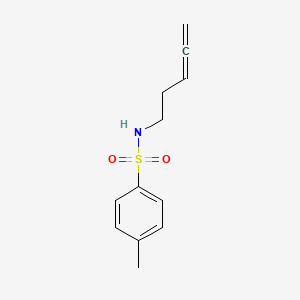
![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
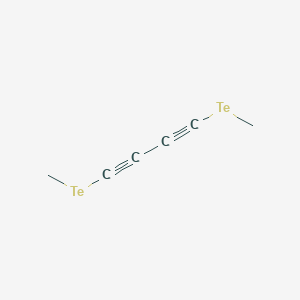

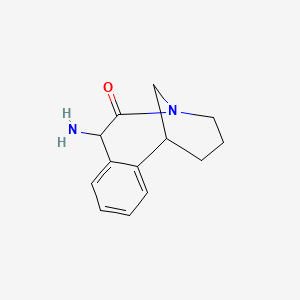

![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)
